Benzyltriethylammonium chloride

説明

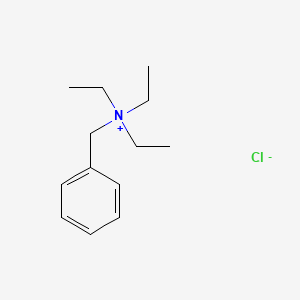

Structure

3D Structure of Parent

特性

IUPAC Name |

benzyl(triethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZCNXWZYVXIMZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021710 | |

| Record name | Benzyltriethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White crystals; [MSDSonline] | |

| Record name | Benzenemethanaminium, N,N,N-triethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyltriethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

56-37-1, 207124-62-7 | |

| Record name | Benzyltriethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyltriethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyltriethylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N,N,N-triethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyltriethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltriethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyltriethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLTRIETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46WDQ3ADML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzyltriethylammonium Chloride: A Technical Guide for Researchers

Benzyltriethylammonium chloride (BTEAC), a quaternary ammonium (B1175870) salt, has emerged as a versatile and powerful tool in various research and development sectors, particularly in organic synthesis and materials science. Its efficacy as a phase-transfer catalyst, curing accelerator, and supporting electrolyte has made it an invaluable reagent for scientists and drug development professionals. This in-depth technical guide explores the core applications of BTEAC, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its effective use in the laboratory.

Core Applications in Research

This compound is primarily utilized in the following research areas:

-

Phase-Transfer Catalysis (PTC): BTEAC excels as a phase-transfer catalyst, facilitating reactions between reactants located in immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). This application is crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3]

-

Polymer Chemistry: It serves as a curing accelerator for polymer polymerization, particularly for epoxy resins.[2]

-

Electrochemistry: In electrochemical studies, BTEAC is employed as a supporting electrolyte to increase the conductivity of the solution without interfering with the electrochemical reactions of the analyte.[2]

-

Surfactant and Ionic Liquid Precursor: Its amphiphilic nature makes it useful as a surfactant, and it is also used in the preparation of ionic liquids.[1]

Phase-Transfer Catalysis in Organic Synthesis

The most prominent application of this compound is as a phase-transfer catalyst. It enhances reaction rates and yields for a variety of organic transformations.[2]

Mechanism of Action

The catalytic action of BTEAC in a biphasic system involves the transfer of an anionic reactant from the aqueous phase to the organic phase. The lipophilic benzyl (B1604629) and ethyl groups of the BTEAC cation allow it to be soluble in the organic phase, while the positively charged nitrogen atom can pair with an anion from the aqueous phase. This ion pair is then transported into the organic phase, where the "naked" anion exhibits enhanced reactivity towards the organic substrate. After the reaction, the catalyst cation is regenerated and returns to the aqueous phase to repeat the cycle.[2][3]

Key Reactions and Quantitative Data

BTEAC has been successfully employed in a range of nucleophilic substitution reactions, including Williamson ether synthesis and the synthesis of benzyl cyanide.

Table 1: Comparative Performance of Phase-Transfer Catalysts in Benzyl Cyanide Synthesis

| Catalyst | Reaction Time (h) | Yield (%) | Reference |

| This compound (BTEAC) | 2 | 95 | [3] |

| Tetrabutylammonium Bromide (TBAB) | 3 | 92 | [3] |

| 18-Crown-6 | 0.5 | 98 | [3] |

| No Catalyst | 24 | <10 | [3] |

Reaction Conditions: Benzyl chloride, sodium cyanide, water/toluene (B28343), 90°C.

Table 2: Yields of Knoevenagel Condensation Products using BTEAC

| Aldehyde | Active Methylene (B1212753) Compound | Product | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Benzylidenemalononitrile | 92 | [4][5] |

| 4-Chlorobenzaldehyde | Malononitrile | 4-Chlorobenzylidenemalononitrile | 95 | [4] |

| 4-Nitrobenzaldehyde | Malononitrile | 4-Nitrobenzylidenemalononitrile | 96 | [4] |

| Benzaldehyde | Ethyl Cyanoacetate | Ethyl 2-cyano-3-phenylacrylate | 88 | [6] |

Reaction Conditions: Aldehyde, active methylene compound, BTEAC, solvent-free, room temperature.

Experimental Protocols

This protocol is adapted from a general procedure for the synthesis of benzyl cyanide using BTEAC as a phase-transfer catalyst.[3]

Materials:

-

Benzyl chloride

-

Sodium cyanide (NaCN)

-

This compound (BTEAC)

-

Toluene

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyl chloride (10 mmol), sodium cyanide (12 mmol), and BTEAC (0.5 mmol).

-

Add a biphasic solvent system of toluene (20 mL) and water (20 mL).

-

Heat the reaction mixture to 90°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 2 hours), cool the mixture to room temperature.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by vacuum distillation or column chromatography.

The Williamson ether synthesis is a classic method for preparing ethers, and its efficiency can be significantly improved using BTEAC.[7]

Materials:

-

Phenol (B47542) or an alcohol

-

Alkyl halide

-

Sodium hydroxide (B78521) (NaOH)

-

This compound (BTEAC)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water

Procedure:

-

Dissolve the phenol or alcohol (10 mmol) in a solution of sodium hydroxide (12 mmol) in water (20 mL).

-

To this aqueous solution, add a solution of the alkyl halide (10 mmol) and BTEAC (0.5 mmol) in dichloromethane (20 mL).

-

Stir the biphasic mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield the ether product, which can be further purified by chromatography or distillation.

Application in Polymer Chemistry

BTEAC is utilized as a curing accelerator in polymerization reactions, particularly for epoxy resins. It can also be involved in Atom Transfer Radical Polymerization (ATRP).

Atom Transfer Radical Polymerization (ATRP) of Styrene

BTEAC can be used as a component of the catalytic system in the ATRP of styrene, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[8][9]

Table 3: ATRP of Styrene with a CuCl/Bipyridine/BTEAC Catalytic System

| Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| 1 | 25 | 2,600 | 1.15 | [8] |

| 2 | 45 | 4,800 | 1.12 | |

| 4 | 75 | 8,100 | 1.10 | |

| 6 | 90 | 9,700 | 1.11 | [9] |

Reaction Conditions: Styrene, ethyl 2-bromoisobutyrate (initiator), CuCl, 2,2'-bipyridine, BTEAC, 110°C.

Use in Electrochemistry

In electrochemical research, a supporting electrolyte is essential to minimize the solution resistance and ensure that the analyte is transported to the electrode surface primarily by diffusion.[10] BTEAC can serve as an effective supporting electrolyte in non-aqueous electrochemistry due to its good solubility in organic solvents and its wide electrochemical window.

Cyclic Voltammetry of Ferrocene (B1249389)

A common experiment to demonstrate the properties of a supporting electrolyte is the cyclic voltammetry of a well-behaved redox couple like ferrocene/ferrocenium (Fc/Fc⁺).

Experimental Setup:

-

Working Electrode: Glassy carbon electrode

-

Reference Electrode: Ag/AgCl

-

Counter Electrode: Platinum wire

-

Solvent: Acetonitrile (CH₃CN)

-

Analyte: Ferrocene (1 mM)

-

Supporting Electrolyte: this compound (0.1 M)

Expected Results:

The cyclic voltammogram of ferrocene in the presence of BTEAC as the supporting electrolyte would show a reversible one-electron oxidation wave. The peak separation (ΔEp = Epa - Epc) should be close to the theoretical value of 59 mV at room temperature, indicating a fast and reversible electron transfer process. The supporting electrolyte, BTEAC, remains electrochemically inert within the potential window required for the ferrocene redox event.

Conclusion

This compound is a multifaceted compound with significant applications in modern chemical research. Its primary role as a phase-transfer catalyst is well-established, offering high efficiency and versatility in a wide range of organic reactions. Furthermore, its utility in polymer chemistry and electrochemistry underscores its importance as a valuable tool for researchers and professionals in drug development and materials science. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for the successful application of BTEAC in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene, American Journal of Polymer Science and Technology, Science Publishing Group [sciencepublishinggroup.com]

- 9. researchgate.net [researchgate.net]

- 10. kubiak.ucsd.edu [kubiak.ucsd.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Benzyltriethylammonium Chloride (CAS 56-37-1)

This technical guide provides a comprehensive overview of this compound (CAS 56-37-1), a versatile quaternary ammonium (B1175870) salt. The document details its physicochemical properties, safety information, experimental protocols for its synthesis, and its primary applications, with a focus on its role as a phase-transfer catalyst.

Physicochemical and Safety Data

The properties of this compound are summarized below, offering key data for laboratory and industrial applications.

Physicochemical Properties

| Property | Value | Citations |

| CAS Number | 56-37-1 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₁₃H₂₂ClN | [2][5][7][8][10][11] |

| Molecular Weight | 227.77 g/mol | [7][8][11] |

| Appearance | White to off-white crystalline solid/powder | [3][4][6][7][11] |

| Melting Point | 185 °C (decomposition) | [1][2] |

| Flash Point | >275 °C | [1] |

| Ignition Temperature | 300 °C | [1][8] |

| Solubility in Water | 630 g/L | [1] |

| pH Value | 6.0 - 8.0 (100 g/L in H₂O at 20 °C) | [1][8] |

| Bulk Density | 700 kg/m ³ | [1][8] |

Safety and Hazard Information

| Hazard Category | Description | Citations |

| GHS Pictogram | GHS07 (Exclamation Mark) | [8] |

| Signal Word | Warning | [5][8][12] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. Harmful if swallowed. May cause an allergic skin reaction. | [1][5][8][12][13] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][5] |

| LD50 (Oral, Rat) | 2219 mg/kg | [5][8] |

| Storage | Store below +30°C in a dry, well-ventilated place. Keep container tightly closed. Protect from moisture as it is hygroscopic. | [1][8][12][13] |

Applications of this compound

This compound is a versatile compound with a wide range of applications in both laboratory and industrial settings.[14] Its primary role is as a phase-transfer catalyst (PTC) in organic synthesis, facilitating reactions between reactants in immiscible phases.[3][7][10][15] This enhances reaction rates and yields under milder conditions.[4][15]

Key applications include:

-

Organic Synthesis : Widely used in nucleophilic substitutions, alkylations, esterifications, and condensation reactions.[3][10][11]

-

Polymer Chemistry : Acts as a curing accelerator for polymer polymerization, such as for epoxy resins.[11][14]

-

Agrochemicals and Pharmaceuticals : Improves the synthesis efficiency of pesticides, herbicides, and drug intermediates.[10][11]

-

Ion-Pairing Agent : Used in chromatographic techniques like HPLC to enhance the separation of ionic compounds.[3]

-

Other Industrial Uses : Functions as a surfactant, wetting agent, and component in the formulation of coatings, emulsions, and detergents.[3][6][14] It also has applications as a molecular sieve template agent and in oil field chemicals.[14]

Mechanism of Action as a Phase-Transfer Catalyst

As a phase-transfer catalyst, this compound facilitates the transfer of an anionic reactant from an aqueous phase to an organic phase where the reaction with an organic substrate occurs.[15] The quaternary ammonium cation forms an ion pair with the anion in the aqueous phase.[14] This ion pair is sufficiently lipophilic to be soluble in the organic phase, allowing the "naked" anion to react with the organic substrate.[14] After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale procedure involves the quaternization of triethylamine (B128534) with benzyl (B1604629) chloride.

General Protocol:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethylamine and benzyl chloride in a suitable solvent such as acetone (B3395972), ethanol, or acetonitrile.[16][17][18]

-

Reaction : The mixture is typically heated to reflux for several hours (e.g., 8 hours in acetone at 63-64 °C).[16] The reaction is exothermic and may require initial cooling.[19]

-

Isolation : As the reaction proceeds, the product, this compound, precipitates out of the solution as a solid.[18] After cooling the reaction mixture, the solid product is collected by filtration.

-

Purification : The collected solid is washed with a small amount of the cold solvent or a non-polar solvent like diethyl ether to remove any unreacted starting materials.[17]

-

Drying : The purified product is then dried under vacuum. It is important to minimize exposure to the atmosphere as the compound is hygroscopic.[8][17]

One specific protocol involves adding benzyl chloride, triethylamine, and acetone to a reaction vessel and refluxing at 63-64°C for 8 hours.[16] The mixture is then cooled to 15°C, filtered, and the resulting solid is washed with acetone and dried to yield the product.[16]

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. leapchem.com [leapchem.com]

- 4. BTEAC / Benzyl Triethylammonium Chloride Powder CAS 56-37-1 this compound [sxzorui.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. CAS 56-37-1: this compound | CymitQuimica [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | 56-37-1 [chemicalbook.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. How this compound Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]

- 11. How Does this compound Work as an Effective Phase Transfer Catalyst? [jindunchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Benzyltriethylammonium chlorideuses_Chemicalbook [chemicalbook.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of Benzyltriethylammonium Chloride in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyltriethylammonium chloride (BTEAC), a widely used phase-transfer catalyst. The document details its solubility in aqueous and various organic media, outlines experimental protocols for solubility determination, and illustrates relevant chemical processes through workflow diagrams.

Introduction to this compound

This compound, also known as TEBA or BTEAC, is a quaternary ammonium (B1175870) salt with the chemical formula C₁₃H₂₂ClN.[1] It typically appears as a white to light yellow crystalline powder.[2] Due to its molecular structure, featuring both a nonpolar benzyl (B1604629) group and a charged ammonium center, BTEAC exhibits solubility in both aqueous and organic phases.[3] This amphiphilic nature is fundamental to its primary application as a phase-transfer catalyst, where it facilitates reactions between reactants located in immiscible liquid phases, thereby increasing reaction rates and yields.[4][5][6] Its applications are extensive, spanning organic synthesis, polymer chemistry, and materials science.[3][7]

Solubility Profile of this compound

This compound is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere.[7][8] Its solubility is a critical parameter for its application in various chemical processes.

Data Presentation: Quantitative and Qualitative Solubility

The following table summarizes the available solubility data for this compound in water and common organic solvents. It is important to note that while quantitative data for water is available, information regarding its solubility in many organic solvents is primarily qualitative.

| Solvent Name | Chemical Formula | Solvent Type | Solubility | Temperature (°C) |

| Aqueous Solvents | ||||

| Water | H₂O | Polar Protic | 700 g/L[9][10] | 20 |

| Water | H₂O | Polar Protic | 630 g/L[11][12] | 20 |

| Water | H₂O | Polar Protic | 200 g/L[13] | 26.1 |

| Organic Solvents | ||||

| Methanol | CH₃OH | Polar Protic | Soluble[7] | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[2][7] | Not Specified |

| Isopropanol | C₃H₈O | Polar Protic | Soluble[7] | Not Specified |

| Butanol | C₄H₁₀O | Polar Protic | Soluble[2][9] | Not Specified |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[7][8] | Not Specified |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble[7] | Not Specified |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[7] | Not Specified |

| Butyl Phthalate | C₁₆H₂₂O₄ | Ester | Slightly Soluble[2][9] | Not Specified |

| Tributyl Phosphate | C₁₂H₂₇O₄P | Phosphate Ester | Slightly Soluble[2][9] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Insoluble[8] | Not Specified |

Note: Discrepancies in reported aqueous solubility values may arise from different experimental methodologies and purity of the compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following section details a generalized experimental protocol for determining the solubility of a solid compound like this compound in a liquid solvent. This protocol is based on the widely accepted "shake-flask" method.[13][14]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.[14]

-

Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a chemically inert syringe filter into a clean vial. This step is critical to remove any suspended microcrystals.[14]

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated analytical technique, such as HPLC, to determine the concentration of this compound.[14] A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/L or mg/mL.

Visualizing Key Processes and Workflows

Diagrams created using Graphviz DOT language help to visualize complex workflows and mechanisms relevant to the use and study of this compound.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Caption: Mechanism of this compound as a phase-transfer catalyst.

Caption: A standard experimental workflow for purification by single-solvent recrystallization.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 56-37-1 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 6. Phase transfer catalysis | PPTX [slideshare.net]

- 7. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

- 8. This compound, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 9. This compound CAS#: 56-37-1 [m.chemicalbook.com]

- 10. Benzyl Triethyl Ammonium Chloride [chembk.com]

- 11. This compound CAS 56-37-1 | 810298 [merckmillipore.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Registration Dossier - ECHA [echa.europa.eu]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Physical Properties of Acetylsalicylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide

This document provides a comprehensive overview of the core physical properties of Acetylsalicylic Acid (Aspirin), a foundational active pharmaceutical ingredient (API). It includes detailed data on its physical characteristics, standardized protocols for experimental determination, and a visualization of its primary mechanism of action. This guide is intended to serve as a technical resource for professionals engaged in research, development, and quality control.

Physical and Chemical Properties

Acetylsalicylic acid is a synthetic derivative of salicylic (B10762653) acid.[1] It presents as a white, crystalline powder.[1][2][3] While odorless in dry air, it can slowly hydrolyze in the presence of moisture, yielding salicylic acid and acetic acid, which gives it a faint vinegar-like odor.[1][4][5][6] It is stable in dry conditions but should be stored away from strong oxidizing agents, strong bases, and strong acids.[1][7]

The quantitative physical and chemical properties of acetylsalicylic acid are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | 2-(acetyloxy)benzoic acid |

| Synonyms | Aspirin (B1665792), o-acetylsalicylic acid |

| Appearance | White, colorless, crystalline powder[1][4][8] |

| Molecular Formula | C₉H₈O₄[2] |

| Molar Mass | 180.16 g/mol [3] |

| Melting Point | 134-136 °C; decomposes above 140 °C[1][9] |

| pKa (at 25 °C) | 3.5[7][9] |

| Solubility in Water | 3 mg/mL at 25 °C10 mg/mL at 37 °C |

| Solubility in Organic | Soluble in ethanol, ethyl ether, chloroform[1] |

Experimental Protocols: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities.[10] The following protocol describes the determination of the melting range for acetylsalicylic acid using the capillary method, in accordance with USP General Chapter <741> Class Ia.[11][12][13]

-

Melting point apparatus with a controlled heating block, a sample holder, a light source, and a viewing lens/camera.[11]

-

Calibrated thermometer or temperature sensor with an accuracy of ±0.5 °C.

-

Glass capillary tubes (thin-walled, sealed at one end, typically 0.8-1.2 mm internal diameter).[11][14]

-

Drying: Ensure the acetylsalicylic acid sample is completely dry. If necessary, dry the finely powdered substance in a desiccator over a suitable drying agent for 24 hours.[11]

-

Packing: Introduce the powdered sample into the open end of a capillary tube.[15]

-

Compaction: Tap the sealed end of the tube gently on a hard surface to tightly pack the powder.[15][16] Repeat until the column of packed material is 2.5–3.5 mm high.[11]

-

Initial Setup: Calibrate the melting point apparatus using certified reference standards with melting points near that of acetylsalicylic acid.[11]

-

Heating: Set the apparatus to heat at a rapid rate until the temperature is approximately 5 °C below the expected melting point of acetylsalicylic acid (~135 °C).[11][12]

-

Sample Insertion: Insert the packed capillary tube into the heating block of the apparatus.[12]

-

Ramp Rate: Reduce the heating rate to a slow, constant rate of 1 ± 0.5 °C per minute.[11]

-

Observation and Recording:

-

Onset of Melting (T₁): Carefully observe the sample. Record the temperature at which the column of powder is first observed to collapse against the side of the capillary tube.[11][14] This marks the beginning of the melting range.

-

Completion of Melting (T₂): Continue heating at the same rate and record the temperature at which the last solid particle melts and the substance becomes a clear liquid throughout.[13][14]

-

-

Reporting: The melting range is reported as the interval between T₁ and T₂. For a pure substance, this range should be narrow (typically 0.5-1.0 °C).[10] At least two additional determinations should be performed on fresh samples to ensure consistency.[13]

Visualization of Core Mechanism

The primary therapeutic effects of acetylsalicylic acid stem from its irreversible inhibition of the cyclooxygenase (COX) enzymes.[17] This action blocks the synthesis of pro-inflammatory and pro-thrombotic signaling molecules.

The following diagram illustrates the mechanism by which aspirin inhibits the conversion of arachidonic acid into prostaglandins (B1171923) and thromboxanes. Aspirin acts as an acetylating agent, covalently modifying a serine residue in the active site of both COX-1 and COX-2 enzymes, leading to their irreversible inactivation.[17][18]

Caption: Aspirin's mechanism of action via irreversible COX enzyme inhibition.

References

- 1. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]

- 2. byjus.com [byjus.com]

- 3. Acetylsalicylic Acid: Uses, Side Effects & Facts Explained [vedantu.com]

- 4. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetylsalicylic acid [cdc.gov]

- 6. Acetylsalicylic Acid | Uses, Preparation & Properties [allen.in]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. merriam-webster.com [merriam-webster.com]

- 9. Aspirin - Wikipedia [en.wikipedia.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. thinksrs.com [thinksrs.com]

- 12. scribd.com [scribd.com]

- 13. uspbpep.com [uspbpep.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chm.uri.edu [chm.uri.edu]

- 17. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 18. ahajournals.org [ahajournals.org]

Benzyltriethylammonium chloride molecular weight and formula

An In-depth Technical Guide to Benzyltriethylammonium Chloride

This technical guide provides a comprehensive overview of this compound, a quaternary ammonium (B1175870) salt widely utilized in scientific research and industrial applications. This document details its fundamental chemical properties, synthesis protocols, and key applications, tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound, also known as BTEAC or TEBAC, is a white to off-white crystalline solid.[1] It is a quaternary ammonium salt consisting of a central nitrogen atom bonded to a benzyl (B1604629) group, three ethyl groups, and a chloride counterion.[1] This structure imparts surfactant properties, making it soluble in polar solvents like water and alcohols.[1]

Quantitative Data Summary

The fundamental quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C13H22ClN | [2][3] |

| C6H5CH2N(Cl)(C2H5)3 | [4] | |

| C₁₃H₂₂N·Cl | [1] | |

| C₆H₅CH₂(C₂H₅)₃NCl | [5] | |

| Molecular Weight | 227.78 g/mol | [3] |

| 227.773 g/mol | [2] | |

| 227.77 g/mol | [4] | |

| CAS Registry Number | 56-37-1 | [2] |

| Melting Point | 190-192 °C (decomposes) | [4] |

| Appearance | White to pale cream crystals or powder | [1][6] |

Experimental Protocols: Synthesis of this compound

This compound is typically synthesized via the quaternization of triethylamine (B128534) with benzyl chloride. Several methods have been reported, with variations in solvents and reaction conditions.

Method 1: Synthesis using Acetone (B3395972)

This method utilizes acetone as the solvent for the reaction.

Procedure:

-

Add benzyl chloride, triethylamine, and acetone to a reaction vessel.[7][8]

-

Reflux the mixture at a temperature of 63-64°C for 8 hours.[7][8]

-

After the reaction is complete, slowly cool the mixture to 15°C.[7][8]

-

Filter the resulting solid precipitate.

-

Wash the filter cake with acetone and dry to obtain this compound.[7][8] The reported yield for this method is 68.9%.[7][8]

Method 2: Synthesis in a Two-Solvent System

This protocol involves a different solvent system and workup.

Procedure:

-

In a 500ml three-necked flask equipped with a thermometer, stirrer, and a constant pressure dropping funnel, dissolve triethylamine (101g, 1mol) in 200g of polydimethylsiloxane.[9]

-

With stirring, add benzyl chloride (137g, 1mol) dropwise.[9]

-

After the addition is complete, raise the temperature to 80°C and maintain for 5 hours.[9]

-

Once a significant amount of solid has formed, cool the reaction mixture to approximately 10°C.[9]

-

Filter the solid under reduced pressure and wash with methyl ethyl ketone.[9]

-

Dry the solid to yield white this compound. The reported purity is between 99.4-99.5% with a yield of about 76.3%.[9]

Logical Relationship of this compound

The following diagram illustrates the relationship between the chemical's nomenclature and its core properties and applications.

Caption: Relationship between the identity, properties, synthesis, and applications of this compound.

Applications in Research and Development

This compound is a versatile compound with a broad range of applications in organic synthesis and materials science.

-

Phase Transfer Catalyst: Its most prominent role is as a phase transfer catalyst (PTC).[9] PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). This enhances reaction rates and yields, and can enable reactions that would not otherwise occur.[9] It is widely used in nucleophilic substitution, carbene reactions, and various alkylation reactions (C-, N-, O-, and S-alkylation).[8][9]

-

Curing Accelerator: It serves as a curing accelerator for polymer polymerization, particularly for powder coatings and epoxy resins.[9]

-

Other Applications: Other notable uses include as an organic electrolyte in the electronics industry, a molecular sieve template agent, a surfactant, and in high-performance liquid chromatography (HPLC) analysis.[9]

References

- 1. CAS 56-37-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound molecular weight [benzyltriethylammonium_chloride_molecular_weight.moneidechem.com]

- 4. 99%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. This compound, 99% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis Method Of this compound - News - Zhejiang Kente Catalysts Technologies Co., Ltd [chemkente.com]

- 9. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Benzyltriethylammonium Chloride as a Surfactant

Abstract

This compound (BTEAC) is a quaternary ammonium (B1175870) salt widely recognized for its utility in organic synthesis and various industrial processes. While it is predominantly known as a highly effective phase transfer catalyst, this function is fundamentally derived from its inherent properties as a cationic surfactant. This technical guide provides a comprehensive overview of BTEAC's role as a surfactant, detailing its physicochemical properties, mechanisms of action, and key applications. The document includes structured data tables for quantitative comparison, detailed experimental protocols for practical application, and visualizations of core concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound (BTEAC)

This compound, with the chemical formula C₁₃H₂₂ClN, is a quaternary ammonium compound.[1] It presents as a white to off-white crystalline powder that is readily soluble in water and other polar solvents.[2] Its molecular structure consists of a positively charged nitrogen atom bonded to three ethyl groups and a benzyl (B1604629) group, with a chloride anion.[1] This amphiphilic structure, featuring a hydrophilic quaternary ammonium head and a hydrophobic benzyl group, is the basis for its surfactant properties.[3][4]

The primary role of BTEAC in many applications is to facilitate reactions between substances that are not soluble in the same phase.[5] By reducing interfacial tension and enhancing the solubility of reactants across phase boundaries, BTEAC significantly improves reaction rates and yields.[1][5]

Physicochemical and Surfactant Properties

BTEAC is classified as a cationic surfactant due to the positive charge on the nitrogen atom.[6][7] The presence of the benzyl group provides lipophilicity, allowing it to interact with nonpolar, organic phases, while the charged ammonium head ensures its solubility in aqueous phases.[3] This dual nature allows it to position itself at the interface between immiscible liquids, such as oil and water, reducing the interfacial tension.[8]

While specific quantitative data such as the Critical Micelle Concentration (CMC) for BTEAC is not extensively reported in publicly available literature, it is expected to form micelles in aqueous solutions above a certain concentration, a characteristic behavior of surfactants.[9] The CMC is a critical parameter as it indicates the concentration at which surfactant monomers aggregate to form micelles, leading to a plateau in surface tension reduction.[9]

Data Presentation: Physicochemical Properties of BTEAC

| Property | Value | Reference(s) |

| CAS Number | 56-37-1 | [10] |

| Molecular Formula | C₁₃H₂₂ClN | [10] |

| Molecular Weight | 227.77 g/mol | [10] |

| Appearance | White to off-white crystalline powder | [3][10] |

| Melting Point | 177-185 °C | [10] |

| Solubility | Soluble in water, ethanol, methanol | [2][6] |

| Purity | ≥ 99% (Assay) | [5][10] |

Core Applications as a Surfactant

The surfactant nature of BTEAC is the cornerstone of its diverse applications, most notably in phase transfer catalysis.

Phase Transfer Catalysis (PTC)

The most prominent application of BTEAC is as a phase transfer catalyst.[1] In a biphasic system (e.g., aqueous and organic), many reactions are hindered because the reactants are in separate, immiscible phases. BTEAC overcomes this barrier by transporting anionic reactants from the aqueous phase into the organic phase.[5][11] The BTEAC cation pairs with the reactant anion, and the resulting ion pair has sufficient lipophilicity from the benzyl and ethyl groups to dissolve in the organic phase, where it can react with the organic substrate.[4] This mechanism is crucial in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, enabling reactions like alkylations, esterifications, and nucleophilic substitutions to proceed efficiently under milder conditions.[1][2]

Figure 1: Mechanism of Phase Transfer Catalysis by BTEAC.

Micellar Catalysis

Above its CMC, BTEAC forms micelles in aqueous solutions, which can act as nanoreactors.[12] The hydrophobic cores of these micelles can solubilize organic reactants, bringing them into close proximity with other reactants or catalysts that may be present at the micelle-water interface.[13] This compartmentalization can significantly enhance reaction rates and selectivity for various organic transformations.

Figure 2: Micelle Formation and Solubilization for Micellar Catalysis.

Synthesis of Nanoparticles

In materials science, BTEAC can be used as a stabilizing agent in the synthesis of nanoparticles. During the chemical reduction of a metal salt to form nanoparticles, BTEAC molecules can adsorb onto the surface of the nascent particles. The bulky organic groups (benzyl and ethyl) provide steric hindrance, preventing the nanoparticles from aggregating and allowing for control over their size and distribution. The cationic nature of BTEAC can also influence the surface charge of the resulting nanoparticles.

Other Industrial Applications

-

Emulsifiers and Demulsifiers: Its surfactant properties make it useful in formulations to either create stable emulsions or to break them, an application particularly relevant in the oil and gas industry.[6]

-

Corrosion Inhibitors and Disinfectants: Like many quaternary ammonium salts, BTEAC can form a protective film on metal surfaces to inhibit corrosion and exhibits antimicrobial properties.[6]

-

Drug Formulation and Delivery: BTEAC can be used to enhance the solubility of poorly water-soluble drug compounds, which is a critical aspect of drug formulation and development.[10]

Experimental Protocols

Protocol for Determination of Critical Micelle Concentration (CMC)

While a specific CMC for BTEAC is not readily cited, the following generalized protocol based on conductivity measurement can be used to determine the CMC of any ionic surfactant.[14][15]

Objective: To determine the CMC of BTEAC in aqueous solution by measuring the change in molar conductivity with concentration.

Materials:

-

This compound (BTEAC)

-

High-purity deionized water

-

Conductivity meter and probe

-

Thermostatic water bath (set to 25°C)

-

Volumetric flasks, pipettes, and beakers

-

Magnetic stirrer and stir bar

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of BTEAC (e.g., 0.1 M) by accurately weighing the solid and dissolving it in a known volume of deionized water in a volumetric flask.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Conductivity Measurement:

-

Place a known volume of deionized water in a beaker placed in the thermostatic bath and allow it to reach thermal equilibrium (25°C).

-

Immerse the conductivity probe and measure the conductivity of the pure water.

-

Sequentially add small, precise volumes of the BTEAC stock solution to the beaker, stirring gently to ensure homogeneity.

-

After each addition, allow the solution to equilibrate and record the conductivity.

-

-

Data Analysis:

Protocol for Phase Transfer Catalyzed Williamson Ether Synthesis

The Williamson ether synthesis is a classic example where a phase transfer catalyst like BTEAC is highly effective.[17][18]

Objective: To synthesize an ether from a phenol (B47542) and an alkyl halide using BTEAC in a biphasic system.

Materials:

-

Phenol (e.g., 4-ethylphenol)

-

Alkyl halide (e.g., methyl iodide)

-

Sodium hydroxide (B78521) (NaOH)

-

This compound (BTEAC)

-

Organic solvent (e.g., toluene (B28343) or dichloromethane)

-

Deionized water

-

Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer

Methodology:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the phenol and BTEAC (typically 1-5 mol%) in the chosen organic solvent.

-

In a separate beaker, prepare an aqueous solution of sodium hydroxide.

-

Add the aqueous NaOH solution to the flask containing the organic phase.

-

-

Reaction Execution:

-

Begin vigorous stirring to create a large interfacial area between the two phases.

-

Slowly add the alkyl halide to the reaction mixture.

-

Heat the mixture to reflux and maintain for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC.[17]

-

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude ether product.

-

-

Purification: The crude product can be further purified by distillation or column chromatography.

Figure 3: General Workflow for Surfactant-Stabilized Nanoparticle Synthesis.

Conclusion

This compound is a versatile chemical whose primary function as a phase transfer catalyst is a direct result of its inherent surfactant properties. Its amphiphilic molecular structure enables it to reduce interfacial tension, solubilize reactants across immiscible phases, and form micellar aggregates. These characteristics are leveraged in a wide array of applications, from enhancing the efficiency of complex organic syntheses in pharmaceutical development to the controlled fabrication of nanomaterials. For researchers and scientists, a thorough understanding of BTEAC's role as a surfactant is key to unlocking its full potential in optimizing existing protocols and developing novel chemical and material innovations.

References

- 1. How this compound Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]

- 2. How Does this compound Work as an Effective Phase Transfer Catalyst? [jindunchemical.com]

- 3. CAS 56-37-1: this compound | CymitQuimica [cymitquimica.com]

- 4. Phase-transfer Catalysis | Chemical Bull Pvt Ltd [chemicalbull.com]

- 5. nbinno.com [nbinno.com]

- 6. Benzyltriethylammonium chlorideuses_Chemicalbook [chemicalbook.com]

- 7. sdlookchem.com [sdlookchem.com]

- 8. Water/oil interfacial tension reduction – an interfacial entropy driven process - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. chemimpex.com [chemimpex.com]

- 11. biomedres.us [biomedres.us]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. fpharm.uniba.sk [fpharm.uniba.sk]

- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 17. cactus.utahtech.edu [cactus.utahtech.edu]

- 18. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

Methodological & Application

Application Notes and Protocols for Benzyltriethylammonium Chloride in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltriethylammonium chloride (BTEAC) is a quaternary ammonium (B1175870) salt that serves as a highly effective phase transfer catalyst (PTC).[1][2] Its amphiphilic nature, possessing both a lipophilic benzyl (B1604629) group and a hydrophilic quaternary ammonium cation, enables the transport of anionic nucleophiles from an aqueous or solid phase into an organic phase.[1][3] This transfer overcomes the insolubility of reactants in different phases, thereby significantly accelerating reaction rates and improving yields in a variety of nucleophilic substitution reactions.[4] These application notes provide detailed protocols for the use of BTEAC in key synthetic transformations, including etherification, esterification, and cyanation, along with quantitative data to demonstrate its efficacy.

Mechanism of Action: Phase Transfer Catalysis

In a typical biphasic nucleophilic substitution reaction, the organic substrate is dissolved in a water-immiscible organic solvent, while the nucleophile, often an inorganic salt, resides in the aqueous phase. Due to the phase incompatibility, the reaction at the interface is extremely slow. BTEAC facilitates the reaction through the following mechanism:

-

Anion Exchange: In the aqueous phase, the BTEAC cation ([PhCH2NEt3]+) exchanges its chloride anion for the nucleophile anion (Nu-) to form an ion pair, [PhCH2NEt3]+Nu-.

-

Phase Transfer: This new ion pair is sufficiently lipophilic to be extracted into the organic phase.

-

Nucleophilic Attack: In the organic phase, the "naked" and highly reactive nucleophile attacks the organic substrate (R-X) in a classic SN2 reaction, forming the desired product (R-Nu) and regenerating the BTEAC cation with the leaving group anion ([PhCH2NEt3]+X-).

-

Catalyst Regeneration: The BTEAC-leaving group ion pair then returns to the aqueous phase, where the cation is free to complex with another nucleophile, thus continuing the catalytic cycle.

This catalytic cycle allows for the continuous transfer of the nucleophile into the organic phase, leading to a dramatic increase in the reaction rate.

Application 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide. Phase transfer catalysis with BTEAC allows this reaction to be carried out under mild conditions with high yields, even with solid bases like potassium hydroxide (B78521).

Quantitative Data: Benzylation of Alcohols

| Entry | Alcohol | Alkyl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl Alcohol | Benzyl Bromide | 0 | KOH (solid) | None | 35 | Low/No Reaction |

| 2 | Benzyl Alcohol | Benzyl Bromide | 5 (TBAI) | KOH (solid) | None | 35 | 81 |

| 3 | 1-Decanol | Allyl Bromide | 0 | KOH (solid) | None | 16 | Low/No Reaction |

| 4 | 1-Decanol | Allyl Bromide | 5 (TBAI) | KOH (solid) | None | 2.5 | 95 |

*Tetrabutylammonium iodide (TBAI) is a comparable phase transfer catalyst. Data is representative of the significant rate enhancement provided by such catalysts.

Experimental Protocol: Synthesis of Benzyl Ethers

This protocol describes the benzylation of an alcohol using benzyl bromide and solid potassium hydroxide, facilitated by BTEAC.

Materials:

-

Alcohol (e.g., Benzyl Alcohol, 1.0 mmol)

-

Benzyl Bromide (1.2 mmol)

-

Potassium Hydroxide (KOH) pellets (2.0 mmol)

-

This compound (BTEAC) (0.05 mmol, 5 mol%)

-

Dichloromethane (B109758) (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.0 mmol), benzyl bromide (1.2 mmol), and BTEAC (0.05 mmol).

-

Add the solid potassium hydroxide pellets (2.0 mmol).

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add dichloromethane to dissolve the organic components.

-

Filter the mixture to remove the solid KOH.

-

Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Application 2: Esterification

BTEAC can be employed to catalyze the esterification of carboxylic acid salts with alkyl halides. This is particularly useful for producing esters from readily available carboxylate salts.

Quantitative Data: Synthesis of Benzyl Acetate (B1210297)

| Entry | Substrate | Reagent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Chloride | Sodium Acetate | None | 100 | 24 | <10 |

| 2 | Benzyl Chloride | Sodium Acetate | BTEAC (2 mol%) | 100 | 4 | 95 |

Experimental Protocol: Synthesis of Benzyl Acetate

This protocol details the synthesis of benzyl acetate from benzyl chloride and sodium acetate using BTEAC.

Materials:

-

Benzyl Chloride (10 mmol)

-

Sodium Acetate (12 mmol)

-

This compound (BTEAC) (0.2 mmol, 2 mol%)

-

Toluene (B28343) (20 mL)

-

Water (20 mL)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium acetate (12 mmol) in water (20 mL).

-

Add toluene (20 mL), benzyl chloride (10 mmol), and BTEAC (0.2 mmol).

-

Heat the biphasic mixture to 100 °C and stir vigorously.

-

Monitor the reaction by Gas Chromatography (GC) or TLC.

-

After completion, cool the reaction mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting benzyl acetate can be purified by distillation if required.

Application 3: Cyanation

The cyanation of alkyl halides is a fundamental C-C bond-forming reaction. BTEAC facilitates the reaction between an alkyl halide in an organic solvent and an inorganic cyanide salt (e.g., NaCN) in an aqueous or solid phase.

Quantitative Data: Synthesis of Alkyl Nitriles

| Entry | Substrate | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Chlorooctane (B87089) | NaCN | None | Water | 105 | 48 | ~2 |

| 2 | 1-Chlorooctane | NaCN | BTEAC (5 mol%) | Water | 105 | 2 | >99 |

Experimental Protocol: Synthesis of Octyl Cyanide

This protocol outlines the synthesis of octyl cyanide from 1-chlorooctane and sodium cyanide using BTEAC.

Materials:

-

1-Chlorooctane (10 mmol)

-

Sodium Cyanide (NaCN) (12 mmol)

-

This compound (BTEAC) (0.5 mmol, 5 mol%)

-

Water (15 mL)

-

Toluene (15 mL)

Procedure:

-

Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

In a round-bottom flask with a reflux condenser and a magnetic stir bar, dissolve sodium cyanide (12 mmol) in water (15 mL).

-

Add toluene (15 mL), 1-chlorooctane (10 mmol), and BTEAC (0.5 mmol).

-

Heat the mixture to 105 °C with vigorous stirring.

-

Monitor the reaction progress by GC.

-

Upon completion, cool the mixture to room temperature and separate the phases.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the octyl cyanide by vacuum distillation.

Experimental Workflow

The general workflow for a phase transfer catalyzed nucleophilic substitution reaction using BTEAC is outlined below.

Conclusion

This compound is a versatile and efficient phase transfer catalyst for a range of nucleophilic substitution reactions. Its use allows for milder reaction conditions, shorter reaction times, and higher yields, making it an invaluable tool for researchers and professionals in organic synthesis and drug development. The protocols provided herein serve as a starting point for the application of BTEAC in facilitating challenging biphasic reactions.

References

Application Notes and Protocols: Benzyltriethylammonium Chloride for C-Alkylation of Active Methylene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-alkylation of active methylene (B1212753) compounds is a cornerstone of carbon-carbon bond formation in organic synthesis, crucial for the construction of complex molecular frameworks in pharmaceuticals and other functional materials. Traditional methods often necessitate the use of strong, hazardous bases and anhydrous conditions, posing challenges in terms of safety, cost, and environmental impact. Phase-transfer catalysis (PTC) has emerged as a powerful and green alternative, facilitating reactions between reactants in immiscible phases. Benzyltriethylammonium chloride (BTEAC), often abbreviated as TEBA, is a highly effective and commercially available quaternary ammonium (B1175870) salt that excels as a phase-transfer catalyst for these transformations.[1][2] Its amphiphilic nature enables the transport of anionic species from an aqueous phase to an organic phase, where the reaction with an alkylating agent can proceed under milder conditions, often with improved yields and selectivity.[1][3]

These application notes provide a comprehensive overview of the use of this compound in the C-alkylation of various active methylene compounds, complete with quantitative data, detailed experimental protocols, and a mechanistic illustration.

Data Presentation: C-Alkylation of Active Methylene Compounds using this compound

The following tables summarize the quantitative data for the C-alkylation of various active methylene compounds catalyzed by this compound under phase-transfer conditions.

| Active Methylene Compound | Alkylating Agent | Base | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Time | Product | Yield (%) |

| Phenylacetonitrile (B145931) | Ethyl bromide | 50% aq. NaOH | 1 | Benzene (B151609)/Water | 28-35 | 2.5 h | 2-Phenylbutyronitrile | 78-84 |

| Ethyl acetoacetate (B1235776) | Benzyl (B1604629) bromide | KOH/K₂CO₃ (1:4) | 10 | None (Microwave) | 60-80 | 3-4.5 min | Ethyl 2-benzyl-3-oxobutanoate | 59-82 |

| Ethyl acetoacetate | p-Chlorobenzyl bromide | KOH/K₂CO₃ (1:4) | 10 | None (Microwave) | 60-80 | 3-4.5 min | Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate | 59-82 |

| Ethyl acetoacetate | m-Methoxybenzyl chloride | KOH/K₂CO₃ (1:4) | 10 | None (Microwave) | 60-80 | 3-4.5 min | Ethyl 2-(3-methoxybenzyl)-3-oxobutanoate | 59-82 |

| Ethyl acetoacetate | Allyl bromide | KOH/K₂CO₃ (1:4) | 10 | None (Microwave) | 60-80 | 3-4.5 min | Ethyl 2-allyl-3-oxobutanoate | 59-82 |

| Ethyl acetoacetate | Butyl bromide | KOH/K₂CO₃ (1:4) | 10 | None (Microwave) | 60-80 | 3-4.5 min | Ethyl 2-butyl-3-oxobutanoate | 59-82 |

| Diethyl malonate | Benzyl chloride | K₂CO₃ | Not specified | None (Microwave) | Not specified | Not specified | Diethyl benzylmalonate | Moderate |

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbutyronitrile from Phenylacetonitrile

This protocol details the C-alkylation of phenylacetonitrile with ethyl bromide using this compound as a phase-transfer catalyst.

Materials:

-

Phenylacetonitrile

-

Ethyl bromide

-

This compound (TEBA)

-

50% aqueous sodium hydroxide (B78521) solution

-

Benzene (or a suitable alternative organic solvent like toluene)

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment:

-

A four-necked, round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and an efficient reflux condenser, add the 50% aqueous sodium hydroxide solution, phenylacetonitrile, and this compound.

-

Addition of Alkylating Agent: Begin vigorous stirring and add ethyl bromide dropwise from the dropping funnel. Maintain the reaction temperature between 28-35°C, using a cold-water bath for cooling if necessary.

-

Reaction: After the complete addition of ethyl bromide, continue stirring for 2 hours. Following this, increase the temperature to 40°C and maintain for an additional 30 minutes.

-

Work-up: Cool the reaction mixture to room temperature. Add water and benzene to the flask. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with an additional portion of benzene.

-

Washing: Combine the organic layers and wash successively with water, dilute hydrochloric acid, and then water again.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to yield 2-phenylbutyronitrile.

Protocol 2: General Procedure for Microwave-Assisted C-Alkylation of Ethyl Acetoacetate

This protocol describes a rapid, solvent-free C-alkylation of ethyl acetoacetate using this compound under microwave irradiation.[3][4]

Materials:

-

Ethyl acetoacetate

-

Alkylating agent (e.g., benzyl bromide, butyl bromide)

-

Potassium hydroxide (KOH)

-

Potassium carbonate (K₂CO₃)

-

This compound (TEBAC)

Equipment:

-

Domestic microwave oven (or a dedicated laboratory microwave reactor)

-

Reaction vessel suitable for microwave chemistry

Procedure:

-

Reactant Mixture: In a microwave-safe reaction vessel, prepare a mixture of potassium hydroxide and potassium carbonate (1:4 ratio) in excess.

-

Addition of Substrates: To this basic mixture, add ethyl acetoacetate and the desired alkylating agent.

-

Catalyst Addition: Add 10 mol% of triethylbenzylammonium chloride (TEBAC) to the reaction mixture.

-

Microwave Irradiation: Place the reaction vessel in the microwave oven and irradiate at a power level that maintains the reaction temperature between 60–80 °C for 3–4.5 minutes.

-

Work-up and Purification: After cooling, the reaction mixture can be worked up by standard procedures, typically involving extraction and chromatographic purification to isolate the C-alkylated product.

Mandatory Visualization

Signaling Pathway of Phase-Transfer Catalyzed C-Alkylation

The following diagram illustrates the catalytic cycle of this compound in the C-alkylation of an active methylene compound under phase-transfer conditions.

Caption: Catalytic cycle of BTEAC in C-alkylation.

Experimental Workflow for Synthesis of 2-Phenylbutyronitrile

This diagram outlines the key steps in the laboratory synthesis of 2-phenylbutyronitrile.

Caption: Workflow for 2-phenylbutyronitrile synthesis.

Conclusion

This compound is a versatile and efficient phase-transfer catalyst for the C-alkylation of a variety of active methylene compounds. The use of BTEAC allows for reactions to be conducted under milder, often solvent-free, and more environmentally friendly conditions compared to traditional methods. The protocols and data presented herein demonstrate the broad applicability and effectiveness of this catalyst in generating valuable carbon-carbon bonds, making it an indispensable tool for researchers and professionals in organic synthesis and drug development.

References

Application Notes and Protocols for N-Alkylation Reactions via Phase Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, pivotal for the creation of a vast array of pharmaceuticals, agrochemicals, and other functional organic molecules. Traditional N-alkylation methods often necessitate the use of strong, hazardous bases and anhydrous polar aprotic solvents, posing significant safety and environmental challenges. Phase Transfer Catalysis (PTC) has emerged as a powerful and green alternative, offering milder reaction conditions, enhanced safety, operational simplicity, and often improved yields and selectivity.[1][2]

This document provides detailed application notes and experimental protocols for N-alkylation reactions utilizing phase transfer catalysis, with a focus on various nitrogen-containing substrates.

Principle of Phase Transfer Catalysis in N-Alkylation

Phase transfer catalysis facilitates the reaction between reactants located in separate, immiscible phases (typically aqueous and organic). In the context of N-alkylation, a phase transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻), transports the deprotonated nitrogen nucleophile (from the aqueous or solid phase) into the organic phase where the alkylating agent resides.[1][3]

The catalytic cycle can be broadly described by the following steps:

-

Deprotonation: A base (e.g., NaOH, KOH, K₂CO₃), present as a solid or in an aqueous solution, deprotonates the N-H bond of the substrate at the phase interface, forming an N-anion.[1][4]

-

Ion Pair Formation: The phase transfer catalyst's cation (Q⁺) pairs with the newly formed N-anion to create a lipophilic, organic-soluble ion pair [Q⁺N⁻-Substrate].[1]

-

Phase Transfer: This ion pair migrates from the interface into the bulk organic phase.[1]

-

N-Alkylation: Within the organic phase, the highly reactive and poorly solvated N-anion undergoes a nucleophilic substitution reaction (typically Sₙ2) with the alkylating agent (R-X), yielding the N-alkylated product.[1][2]

-

Catalyst Regeneration: The catalyst cation pairs with the leaving group anion (X⁻) and returns to the interface to restart the cycle.[1]

Advantages of Phase Transfer Catalysis for N-Alkylation

-

Milder Reaction Conditions: Avoids the need for strong and hazardous bases like sodium hydride or organometallics.[1][5]

-

Enhanced Safety: The use of aqueous or solid bases and less hazardous solvents reduces risks.[2][6]

-

Increased Reaction Rates and Yields: The "naked" anion in the organic phase is highly reactive, leading to faster reactions and often higher yields.[7]

-

Simplified Work-up Procedures: Product isolation is often straightforward, involving simple phase separation and solvent evaporation.

-

Cost-Effectiveness: Utilizes inexpensive bases and solvents, and the catalyst is used in small quantities.[6]

-

Green Chemistry: Reduces the reliance on volatile and toxic organic solvents, aligning with the principles of sustainable chemistry.[2][7]

Experimental Protocols and Data

N-Alkylation of Amides

The N-alkylation of amides is a crucial transformation for synthesizing substituted amides, which are precursors to tertiary amines and other valuable compounds.[5] PTC offers a significant improvement over classical methods that require anhydrous conditions and strong bases.[5]

General Protocol for N-Alkylation of Benzamide (B126) (Solvent-Free):

This protocol is based on the solvent-free N-alkylation of aromatic carboxamides.[8][9]

-

Reactant Mixture: In a round-bottom flask, combine benzamide (1.0 eq), the alkylating agent (e.g., n-butyl bromide, 1.2 eq), powdered potassium hydroxide (B78521) (2.0 eq), and a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336, 0.05 eq).

-

Reaction Conditions: The mixture is stirred vigorously at a controlled temperature (e.g., 70-100 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Dichloromethane is added, and the mixture is filtered to remove inorganic salts. The organic phase is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Table 1: Phase Transfer Catalysis Conditions for N-Alkylation of Amides

| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzamide | n-Butyl bromide | Aliquat 336 (5) | KOH | None | 70 | 1.5 | 95 | [8] |

| Benzamide | Benzyl chloride | Aliquat 336 (5) | KOH | None | 70 | 1 | 98 | [8] |

| N-Methylbenzamide | n-Butyl bromide | Aliquat 336 (5) | KOH | None | 100 | 3 | 92 | [8] |

| Acetanilide | Ethyl iodide | TBAB (10) | K₂CO₃ | None (MW) | - | 5 min | 92 | [5] |

| Phthalimide | Benzyl bromide | TBAB (5) | K₂CO₃ | None | 100 | 0.5 | 95 | [10] |

N-Alkylation of Indoles

The N-alkylation of indoles is of significant interest in medicinal chemistry due to the prevalence of the N-alkylindole scaffold in biologically active molecules. PTC provides a high-yielding method for this transformation.

General Protocol for N-Alkylation of Indole (B1671886):

This protocol is adapted from the N-alkylation of indole in a biphasic system.[11]

-

Reactant Mixture: To a solution of indole (1.0 eq) in an organic solvent (e.g., benzene (B151609) or toluene), add the alkylating agent (e.g., ethyl iodide, 1.1 eq) and the phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate, Bu₄N⁺HSO₄⁻, 0.05 eq).

-

Addition of Base: A concentrated aqueous solution of sodium hydroxide (50% w/w) is added to the mixture.

-

Reaction Conditions: The biphasic mixture is stirred vigorously at room temperature or with gentle heating. The reaction is monitored by TLC.

-

Work-up: After the reaction is complete, the phases are separated. The aqueous phase is extracted with the organic solvent. The combined organic layers are washed with water until neutral, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-